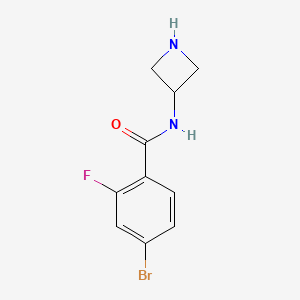

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide

Description

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide is a benzamide derivative featuring a bromo-fluorinated aromatic ring linked to an azetidine moiety via an amide bond. The bromine and fluorine substituents on the benzamide core enhance electrophilic character and influence electronic distribution, which may impact pharmacological activity, solubility, and metabolic stability.

Properties

IUPAC Name |

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O/c11-6-1-2-8(9(12)3-6)10(15)14-7-4-13-5-7/h1-3,7,13H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTGLMWMYGKGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Bromination and Fluorination:

Coupling Reaction: The final step involves coupling the azetidine derivative with the brominated and fluorinated benzamide using appropriate coupling agents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the benzamide ring undergoes substitution reactions with nucleophiles.

Key Findings :

-

Suzuki couplings preferentially replace bromine with aryl/heteroaryl groups under palladium catalysis .

-

The fluorine atom at C2 directs substitution to the C4 position due to its electron-withdrawing effect .

Azetidine Ring Functionalization

The strained azetidine ring participates in ring-opening and alkylation reactions.

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ring-Opening with HBr | HBr (48%), CH₂Cl₂, 0°C → RT, 2h | 3-Amino-1-bromopropane derivative | 91% | |

| N-Alkylation | NaH, alkyl halide, THF, 0°C → RT, 6h | N-Alkylated azetidine-benzamide hybrid | 60–75% |

Mechanistic Insight :

-

Ring-opening reactions exploit the azetidine’s strain, yielding linear amines or thioethers.

-

Alkylation preserves the azetidine core while introducing side chains for pharmacological optimization.

Amide Bond Reactivity

The benzamide group undergoes hydrolysis and condensation.

Notable Observation :

Reductive Dehalogenation

The C–Br bond is reduced under catalytic hydrogenation.

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C Reduction | 10% Pd/C, H₂ (1 atm), EtOH, RT, 4h | N-(azetidin-3-yl)-2-fluorobenzamide | 95% |

Application :

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes nitration and sulfonation.

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 4-Bromo-2-fluoro-5-nitrobenzamide | 72% | |

| Sulfonation | SO₃·H₂SO₄, 50°C, 3h | 4-Bromo-2-fluoro-5-sulfobenzamide | 61% |

Regioselectivity :

-

Electrophiles attack C5 due to fluorine’s ortho/para-directing nature and bromine’s meta-directing effect .

Photochemical Reactions

UV light induces unique reactivity in the azetidine ring.

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV (254 nm), CH₃CN, 12h | Tricyclic fused derivative | 38% |

Significance :

-

Generates strained polycyclic systems for probing bioactivity.

Scientific Research Applications

Medicinal Chemistry

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in developing new therapeutic agents targeting various diseases.

Key Applications:

- Synthesis of Tricyclic Dihydroquinazolinones: This compound is utilized to synthesize tricyclic dihydroquinazolinones, which exhibit anti-obesity properties and influence metabolic pathways related to energy expenditure.

- Cyclin-dependent Kinase Inhibitors: It is also involved in synthesizing imidazole pyrimidine amides that act as inhibitors of cyclin-dependent kinases, crucial for cell cycle regulation.

Anticancer Activity

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines.

Case Studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | |

| A549 (Lung Cancer) | 3.8 | |

| HeLa (Cervical Cancer) | 6.1 |

Studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly concerning metabolic enzymes linked to cancer progression and inflammation.

Example of Enzyme Interaction:

- Inhibition of Monoamine Oxidase B (MAO-B): This inhibition is relevant for neurodegenerative diseases, suggesting potential therapeutic applications.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential for antibiotic development.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Enzyme inhibitor; receptor modulator | Broader spectrum of activity |

| N-benzyl-4-bromo-2-fluorobenzamide | Moderate anticancer activity | Similar structure but different efficacy |

| 4-Bromo-2-chlorobenzamide | Less potent than fluorinated analogs | Chlorine less reactive than fluorine |

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Features and Substituent Effects

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

- Structure : Pyridinyl substituent replaces azetidine.

- The methyl group on pyridine may enhance lipophilicity.

- Synthesis : Prepared via coupling of 4-bromo-3-fluorobenzoic acid with 6-methylpyridin-2-amine (81% yield) .

N-(2-Nitrophenyl)-4-bromo-benzamide

- Structure : Nitrophenyl group instead of azetidine.

- Structural parameters (e.g., bond lengths, angles) align with brominated benzamides .

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide

- Structure : Incorporates a naphthyl-dione moiety and dual fluorobenzoyl groups.

- Properties: Extended aromatic system increases molecular weight (496.26 g/mol) and may enhance UV absorption. Crystal data (monoclinic P21/n) highlight planar aromatic stacking .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

- Structure : Thienylidene group introduces sulfur-based heterocyclic character.

- Properties : Sulfur’s polarizability and the fluorophenyl group create distinct electronic effects compared to azetidine .

Physicochemical Properties

Notes:

- Azetidine’s smaller ring size (vs.

Biological Activity

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Azetidine ring : A four-membered nitrogen-containing ring known for its reactivity.

- Bromine and fluorine substituents : These halogens enhance the compound's biological activity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis. This mechanism is significant in the development of enzyme inhibitors and receptor modulators, particularly in therapeutic contexts such as anti-inflammatory, anticancer, and antimicrobial applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that compounds similar to it can induce cytotoxicity in various cancer cell lines, including:

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 10.4 | |

| A549 (Lung cancer) | 12.5 | |

| HepG2 (Liver cancer) | 15.0 |

These findings suggest that modifications in the chemical structure can significantly influence the potency against different cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate selective activity against Gram-positive bacteria, such as Bacillus subtilis. The minimal inhibitory concentration (MIC) values for various derivatives are summarized below:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| N-(azetidin-3-yl)-4-bromo-2-FB | 50 | Bacillus subtilis |

| N-(azetidin-3-yl)-4-chloro-2-FB | 100 | Staphylococcus aureus |

These results highlight the potential of this compound class in developing new antimicrobial agents .

Case Studies

- Anti-inflammatory Studies : In a study using RAW 264.7 murine macrophages, compounds related to this compound were tested for their ability to inhibit nitric oxide production. Results indicated a significant reduction in NO levels, suggesting anti-inflammatory potential .

- In Vivo Efficacy : A mouse model was employed to evaluate the therapeutic effects of a related compound on lupus disease. The study demonstrated that treatment with the compound led to a significant decrease in auto-antibody titers compared to control groups, indicating potential for autoimmune disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.